molecular formula C4H9N5 B1455862 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine CAS No. 1211587-69-7

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine

Cat. No. B1455862
CAS RN: 1211587-69-7
M. Wt: 127.15 g/mol
InChI Key: LGOYTARNYBSMGN-UHFFFAOYSA-N
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Description

“2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine” is a chemical compound . It is related to the class of compounds known as tetrazoles . Tetrazoles are a group of five-membered heterocyclic compounds containing four nitrogen atoms .


Synthesis Analysis

The synthesis of tetrazole compounds, including “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine”, can be achieved through various methods . One common method involves the reaction of sodium azide with nitriles to give 1H-tetrazoles . This reaction can proceed readily in water with zinc salts as catalysts . Another method involves the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine” can be analyzed using various spectroscopic techniques . The exact structure would depend on the specific synthesis method and conditions used.


Chemical Reactions Analysis

Tetrazole compounds, including “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine”, can undergo various chemical reactions . For example, they can react with amines, triethyl orthoformate, and sodium azide to form 1-substituted 1H-1,2,3,4-tetrazole compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine” can be determined using various analytical techniques . For example, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

Tetrazole derivatives, including 2-(1H-tetrazol-5-yl)propan-2-amine , are pivotal in medicinal chemistry due to their structural similarity to carboxylic acids, which allows them to mimic the biological activity of carboxylate-containing molecules . They are used in the design and synthesis of various drugs due to their bioisosteric properties. This compound can serve as a building block for creating new pharmacologically active molecules that may exhibit antibacterial, antifungal, antiviral, and anti-inflammatory properties .

Biochemistry: DNA Synthesis

In biochemistry, dilute solutions of tetrazole compounds are utilized for the synthesis of DNA. The acidic nature of tetrazoles, including 2-(1H-tetrazol-5-yl)propan-2-amine , makes them suitable for catalyzing the formation of phosphodiester bonds during the automated synthesis of oligonucleotides .

Material Science: Development of Energetic Materials

The tetrazole ring is known for its high nitrogen content, which is beneficial in the development of energetic materials2-(1H-tetrazol-5-yl)propan-2-amine can react with various metals and oxidizers to form new compounds with potential applications in propellants and explosives .

Agricultural Chemistry: Pesticides and Growth Regulators

Tetrazole derivatives are explored for their use in agriculture as pesticides and plant growth regulators. The structural versatility of 2-(1H-tetrazol-5-yl)propan-2-amine allows for the synthesis of compounds that can be tailored to target specific pests or to regulate plant growth .

Safety and Hazards

Tetrazole compounds, including “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine”, can pose certain hazards. They may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine” and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields such as medicine and agriculture .

properties

IUPAC Name

2-(2H-tetrazol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-4(2,5)3-6-8-9-7-3/h5H2,1-2H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOYTARNYBSMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine

CAS RN

1211587-69-7
Record name 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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